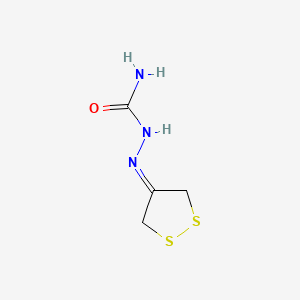
1,2-Dithiolan-4-one, semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dithiolan-4-one, semicarbazone: is a compound that combines the structural features of both 1,2-dithiolane and semicarbazone The 1,2-dithiolane moiety is a five-membered heterocyclic ring containing two sulfur atoms, while the semicarbazone group is a derivative of urea
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dithiolan-4-one, semicarbazone can be synthesized through a modular one-step synthesis. The process involves reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine under mild conditions. This reaction proceeds to completion within minutes, presumably via a sulfonium-mediated ring-closure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
化学反応の分析
Types of Reactions: 1,2-Dithiolan-4-one, semicarbazone undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the 1,2-dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, leading to the formation of thiols.
Substitution: The semicarbazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the semicarbazone group under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted semicarbazones.
科学的研究の応用
1,2-Dithiolan-4-one, semicarbazone has several scientific research applications:
作用機序
The mechanism of action of 1,2-dithiolan-4-one, semicarbazone involves its ability to undergo thiol-disulfide exchange reactions. This reactivity is due to the geometric constraints imposed on the sulfur-sulfur bond in the 1,2-dithiolane ring, which weakens the bond and makes it prone to rapid exchange . The semicarbazone group can act as a chelating ligand, interacting with metal ions and other molecular targets .
類似化合物との比較
1,2-Dithiolane-4-carboxylic acid: This compound shares the 1,2-dithiolane ring but has a carboxylic acid group instead of a semicarbazone group.
Asparagusic acid: Another compound with a 1,2-dithiolane ring, but with different functional groups.
Uniqueness: 1,2-Dithiolan-4-one, semicarbazone is unique due to the combination of the 1,2-dithiolane ring and the semicarbazone group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
1124-66-9 |
|---|---|
分子式 |
C4H7N3OS2 |
分子量 |
177.3 g/mol |
IUPAC名 |
(dithiolan-4-ylideneamino)urea |
InChI |
InChI=1S/C4H7N3OS2/c5-4(8)7-6-3-1-9-10-2-3/h1-2H2,(H3,5,7,8) |
InChIキー |
BHOJFJRJYHNOAO-UHFFFAOYSA-N |
正規SMILES |
C1C(=NNC(=O)N)CSS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)
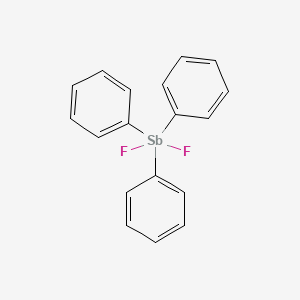
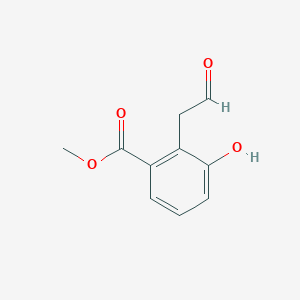
![1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14755208.png)
![[1,4]Dioxino[2,3-b][1,4]dioxine](/img/structure/B14755212.png)
![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate](/img/structure/B14755225.png)
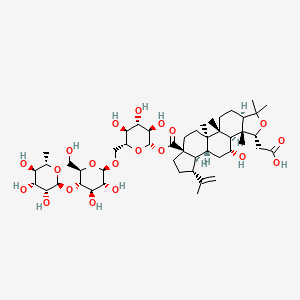
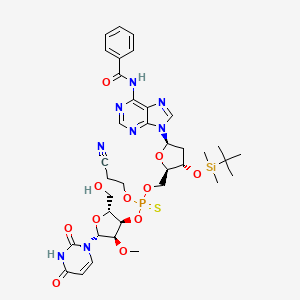
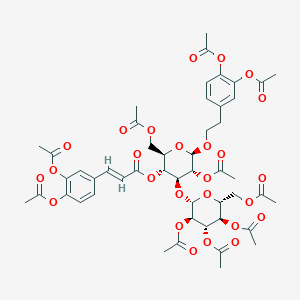
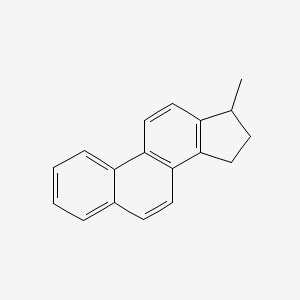

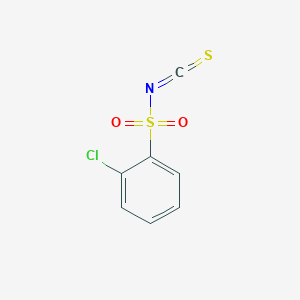
![ethyl (2Z)-2-[(3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4,5-dimethylpyrrole-3-carboxylate](/img/structure/B14755259.png)
![2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene](/img/structure/B14755260.png)
